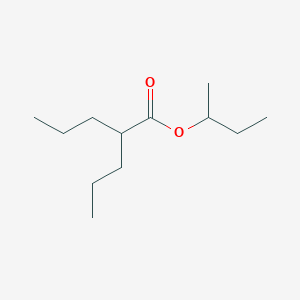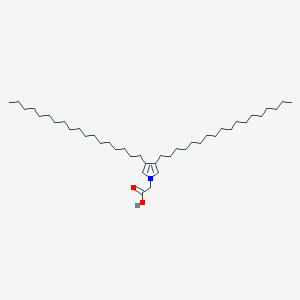
(3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid is a chemical compound known for its unique structure and properties It belongs to the class of pyrrole derivatives, which are heterocyclic aromatic organic compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid typically involves the reaction of pyrrole derivatives with long-chain alkyl halides under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the pyrrole, followed by the addition of octadecyl bromide to form the desired product. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyl chains can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrole derivatives.
Applications De Recherche Scientifique
(3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug delivery systems due to its hydrophobic nature and ability to form micelles.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The long alkyl chains allow the compound to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can lead to the disruption of cellular processes and the induction of cell death in certain types of cells. Additionally, the compound may interact with proteins and enzymes, inhibiting their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrole-1-acetic acid: A simpler derivative with shorter alkyl chains.
3,4-Dialkylpyrroles: Compounds with similar structures but different alkyl chain lengths.
Uniqueness
(3,4-Dioctadecyl-1H-pyrrol-1-yl)acetic acid is unique due to its long alkyl chains, which impart distinct hydrophobic properties and potential applications in various fields. Its ability to integrate into lipid bilayers and affect cellular processes sets it apart from other pyrrole derivatives.
Propriétés
Numéro CAS |
115948-61-3 |
|---|---|
Formule moléculaire |
C42H79NO2 |
Poids moléculaire |
630.1 g/mol |
Nom IUPAC |
2-(3,4-dioctadecylpyrrol-1-yl)acetic acid |
InChI |
InChI=1S/C42H79NO2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40-37-43(39-42(44)45)38-41(40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38H,3-36,39H2,1-2H3,(H,44,45) |
Clé InChI |
FMCOGBYSYQPARF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1=CN(C=C1CCCCCCCCCCCCCCCCCC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dibutyl(dodecanoyloxy)[(2-ethylhexanoyl)oxy]stannane](/img/structure/B14311350.png)


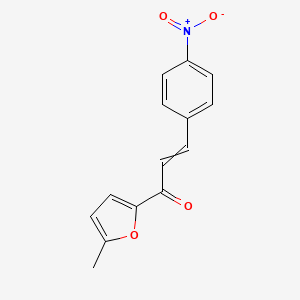
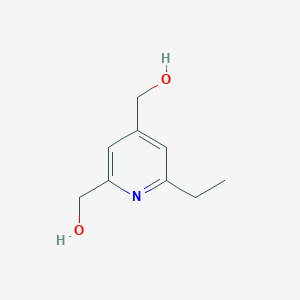
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
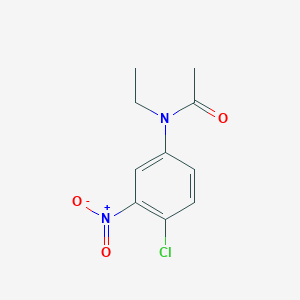
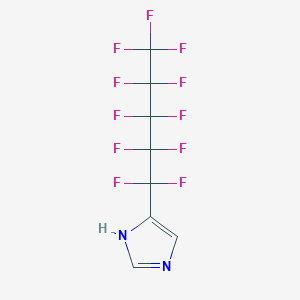
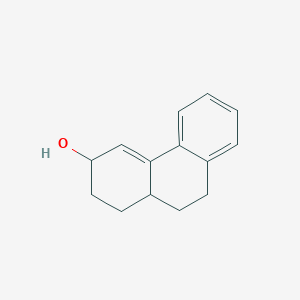
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
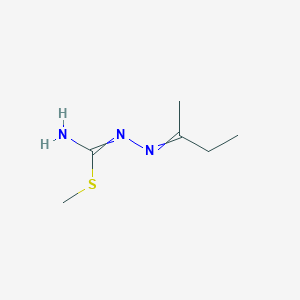
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)

